molecular formula C57H46NO3P2PdS- B12042784 rac-BINAP-Pd-G3

rac-BINAP-Pd-G3

Cat. No.: B12042784
M. Wt: 993.4 g/mol
InChI Key: YMXAISMYVLNYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-BINAP-Pd-G3 is a third-generation Buchwald precatalyst. It is a palladium-based compound that is air, moisture, and thermally stable. This compound is highly soluble in a wide range of common organic solvents and has a long life in solutions. It is widely used in palladium-catalyzed cross-coupling reactions due to its unique features, such as lower catalyst loadings, shorter reaction times, efficient formation of the active catalytic species, and accurate control of the ligand-to-palladium ratio .

Preparation Methods

The synthesis of rac-BINAP-Pd-G3 typically involves the preparation of the ligand followed by its reaction with a palladium salt, such as palladium chloride, to form the coordination compound. The final product is obtained through acidification or other methods .

Chemical Reactions Analysis

rac-BINAP-Pd-G3 is an excellent reagent for various palladium-catalyzed cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

These reactions typically involve the use of common reagents such as aryl halides, organometallic reagents, and bases under specific conditions to form carbon-carbon or carbon-heteroatom bonds . The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

rac-BINAP-Pd-G3 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of rac-BINAP-Pd-G3 involves the formation of an active palladium species that facilitates the cross-coupling reactions. The palladium center coordinates with the ligands and substrates, enabling the transfer of functional groups and the formation of new chemical bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon or carbon-heteroatom bonds through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

rac-BINAP-Pd-G3 is unique due to its third-generation design, which offers improved stability, solubility, and efficiency compared to earlier generations of Buchwald precatalysts. Similar compounds include:

  • rac-BINAP-Pd-G4
  • XantPhos Pd G3
  • DavePhos-Pd-G3
  • DPPF Pd G3

These compounds share similar applications in palladium-catalyzed cross-coupling reactions but may differ in terms of their ligand structures, stability, and reactivity .

Properties

Molecular Formula

C57H46NO3P2PdS-

Molecular Weight

993.4 g/mol

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline

InChI

InChI=1S/C44H32P2.C12H10N.CH4O3S.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-32H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

YMXAISMYVLNYKD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.